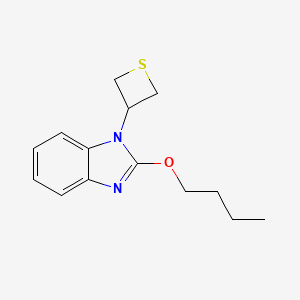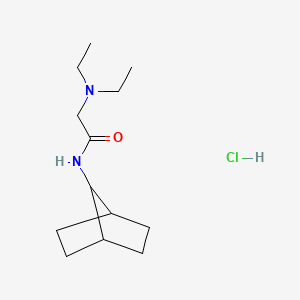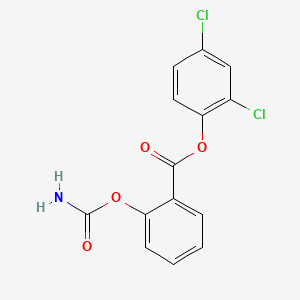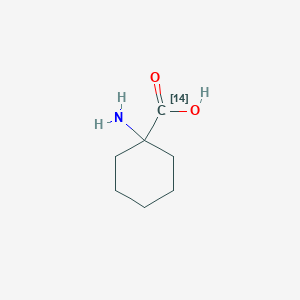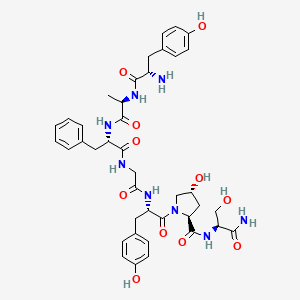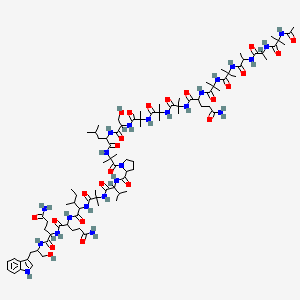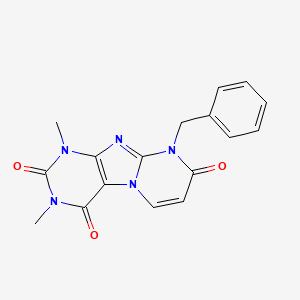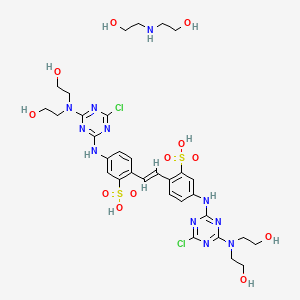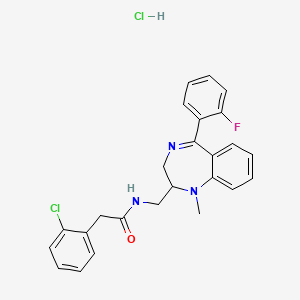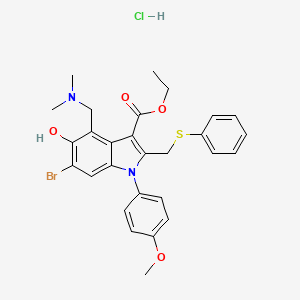
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The starting material is often an indole derivative, which undergoes various functional group modifications to introduce the desired substituents. Common synthetic steps may include:
- Bromination to introduce the bromo group.
- Dimethylaminomethylation to add the dimethylamino group.
- Hydroxylation to introduce the hydroxy group.
- Methoxylation to add the methoxy group.
- Thiomethylation to introduce the phenylthio group.
- Esterification to form the ethyl ester.
- Hydrochloride formation to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted indole derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity and potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Developing new materials or chemical processes based on its unique properties.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride would depend on its specific biological target. Potential molecular targets and pathways may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Interaction: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may include other indole derivatives with similar substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:
1H-Indole-3-carboxylic acid derivatives: Compounds with different substituents on the indole ring.
Bromo-indole derivatives: Compounds with a bromo group on the indole ring.
Hydroxy-indole derivatives: Compounds with a hydroxy group on the indole ring.
This article provides a general overview based on typical information about similar compounds For more specific details, further research and experimental data would be required
Properties
CAS No. |
116736-24-4 |
|---|---|
Molecular Formula |
C28H30BrClN2O4S |
Molecular Weight |
606.0 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H29BrN2O4S.ClH/c1-5-35-28(33)26-24(17-36-20-9-7-6-8-10-20)31(18-11-13-19(34-4)14-12-18)23-15-22(29)27(32)21(25(23)26)16-30(2)3;/h6-15,32H,5,16-17H2,1-4H3;1H |
InChI Key |
YQDBTISBRZUTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=C(C=C3)OC)CSC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


